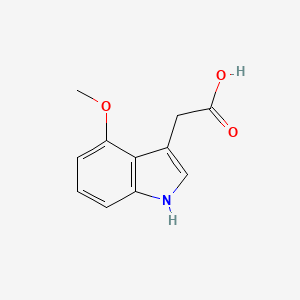

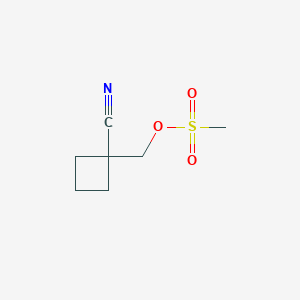

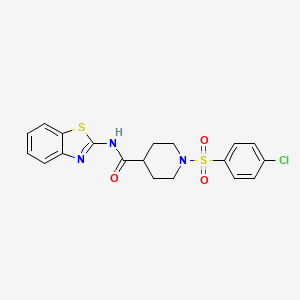

3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one, commonly known as DMCMO, is a naturally occurring flavonoid compound found in several plant species. It has been the subject of extensive scientific research due to its potential therapeutic properties.

Scientific Research Applications

Structural and Crystallography Studies

Research into compounds structurally related to "3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one" has provided detailed insights into their crystal structures, offering foundational knowledge for understanding chemical reactivity and interactions. For instance, studies on similar chromenones reveal their nearly planar structures and specific hydrogen bonding patterns, which are crucial for their biological activity and interaction with other molecules (Watson et al., 1991). These structural insights lay the groundwork for designing derivatives with targeted properties.

Synthesis and Chemical Reactivity

The synthesis and reactivity of chromenone derivatives have been extensively studied, demonstrating the versatility of these compounds in organic synthesis. Novel synthesis methods enable the production of chromenone derivatives with potent antioxidant and antihyperglycemic activities, highlighting their potential in medicinal chemistry (Kenchappa et al., 2017). Such research underscores the compound's relevance in developing new therapeutic agents.

Biological Activities

Derivatives of chromenones exhibit a range of biological activities, from antimicrobial to antioxidant properties. For example, certain chromone and xanthone derivatives have been identified as effective scavengers of reactive oxygen and nitrogen species, showcasing their potential as antioxidant agents (Proença et al., 2016). This bioactivity is particularly relevant for addressing oxidative stress-related diseases.

Catalytic Applications

The catalytic capabilities of compounds structurally related to "3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one" have been explored, with findings indicating their utility in facilitating green chemistry reactions. Research into nanocomposite catalysts based on chromene structures for synthesizing bioactive compounds illustrates the environmental and synthetic advantages of these materials (Mehr et al., 2020).

Material Science Applications

In material science, the structural properties of chromenones contribute to the development of novel materials with specific optical and electronic features. Investigations into the non-linear optical (NLO) properties of chromene derivatives underscore their potential in creating advanced materials for optical technologies (Arif et al., 2022).

Mechanism of Action

Mode of Action

It is structurally similar to other compounds that have been studied, such as 3,4-methylenedioxyphenethylamine . These compounds typically interact with their targets by binding to specific receptors, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological pathways . For example, tetrahydroquinoline derivatives are known to exhibit a broad range of biological activities and are used in the production of new materials . They are also important precursors for more complex molecules with bio-utilities .

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-19(17)11-16)15-6-9-18(24-4)20(10-15)25-5/h6-11H,1,12H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWAHLOFNKKJDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

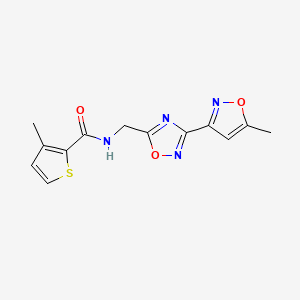

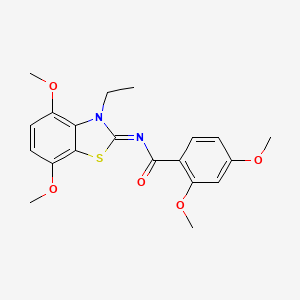

![3-benzyl-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2784558.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)

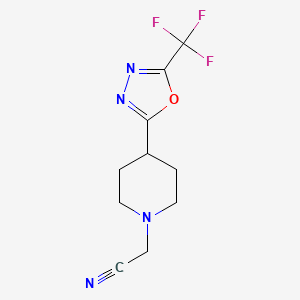

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)